molecular formula C10H9BrO2 B12828850 (Z)-Benzyl 3-bromoacrylate

(Z)-Benzyl 3-bromoacrylate

Cat. No.: B12828850
M. Wt: 241.08 g/mol
InChI Key: NLHQYJXJHUQQQQ-SREVYHEPSA-N
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Description

(Z)-Benzyl 3-bromoacrylate: is an organic compound characterized by the presence of a bromine atom and an acrylate group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Benzyl 3-bromoacrylate typically involves the bromination of benzyl acrylate. One common method is the addition of bromine to benzyl acrylate in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the (Z)-isomer. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (Z)-Benzyl 3-bromoacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (Z)-Benzyl 3-bromoacrylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its derivatives have shown potential as anticancer agents and enzyme inhibitors .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and as an intermediate in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of (Z)-Benzyl 3-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the acrylate group participates in addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • Ethyl (Z)-3-bromoacrylate
  • Methyl (Z)-3-bromoacrylate
  • Propyl (Z)-3-bromoacrylate

Comparison: (Z)-Benzyl 3-bromoacrylate is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

benzyl (Z)-3-bromoprop-2-enoate

InChI

InChI=1S/C10H9BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6-

InChI Key

NLHQYJXJHUQQQQ-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\Br

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CBr

Origin of Product

United States

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